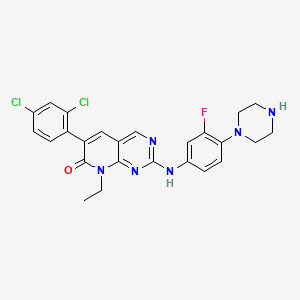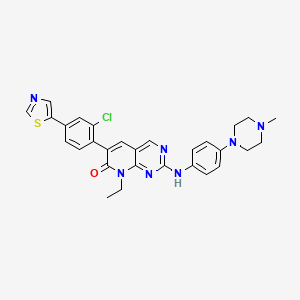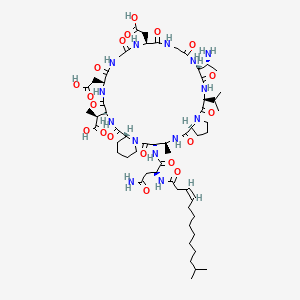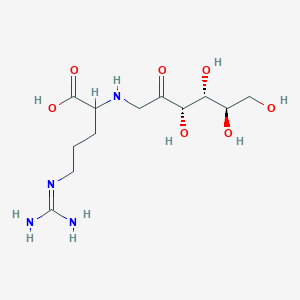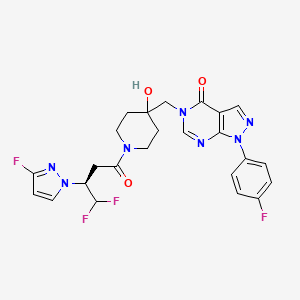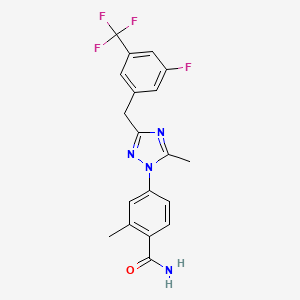
GDC0575 Monohydrochlorid
Übersicht
Beschreibung
®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a brominated pyrrolopyridine core, an aminopiperidine moiety, and a cyclopropanecarboxamide group. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
GDC0575 monohydrochloride, also known as ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (CHK1) . CHK1 plays an important role in DNA damage response and cell cycle progression .
Mode of Action
GDC0575 monohydrochloride specifically binds to and inhibits CHK1 . This inhibition may result in tumor cells bypassing CHK1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis .
Biochemical Pathways
The inhibition of CHK1 by GDC0575 monohydrochloride has been shown to impair the development of colitis and colitis-associated cancer (CAC) by inhibiting CCR2+ macrophage infiltration . This results in a significant downregulation of TNF-α, IL-6, and IL-1β and dramatic upregulation of IL-10 . Furthermore, CCL2 expression was also downregulated by GDC0575 monohydrochloride in both mice with CAC and colitis .
Pharmacokinetics
The pharmacokinetics of GDC0575 monohydrochloride have been evaluated in a Phase I, dose-escalation study . The study evaluated the safety, tolerability, and pharmacokinetics of GDC0575 monohydrochloride administered alone or in combination with gemcitabine in participants with refractory solid tumors or lymphoma .
Result of Action
Administration of GDC0575 monohydrochloride significantly inhibited CHK1 expression in the colon and dramatically impaired the development of CAC and colitis in mice . Moreover, the inhibition of CHK1 expression resulted in efficient inhibition of infiltration by iNOS-positive macrophages .
Action Environment
The action of GDC0575 monohydrochloride can be influenced by environmental factors. For instance, its release to the environment is likely to occur from indoor use in long-life materials with high release rate . .
Biochemische Analyse
Biochemical Properties
GDC0575 monohydrochloride specifically binds to and inhibits Chk1 . This interaction may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis .
Cellular Effects
GDC0575 monohydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GDC0575 monohydrochloride involves its binding to and inhibition of Chk1 . This results in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, allowing the cells to undergo DNA repair prior to entry into mitosis .
Dosage Effects in Animal Models
The effects of GDC0575 monohydrochloride vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through a series of cyclization reactions.
Bromination: The pyrrolopyridine core is then brominated using bromine or a brominating agent under controlled conditions.
Aminopiperidine Introduction: The aminopiperidine moiety is introduced through nucleophilic substitution reactions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopiperidine moiety.
Reduction: Reduction reactions can target the brominated pyrrolopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride
- 8-(3-®-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione
Uniqueness
Compared to similar compounds, ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride stands out due to its unique combination of functional groups. The presence of the brominated pyrrolopyridine core and the cyclopropanecarboxamide group provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZACMRNGHGLEJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657014-42-0 | |
| Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


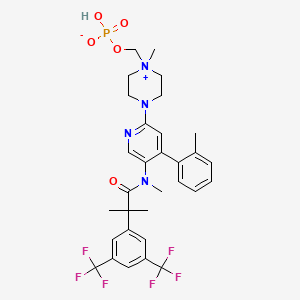
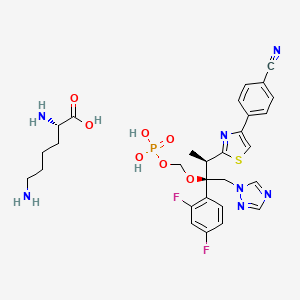

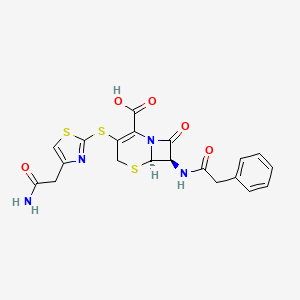
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)
